molecular formula C15H16N2O2 B13827221 N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Cat. No.: B13827221
M. Wt: 256.30 g/mol
InChI Key: VMIXCMLZXYIMJR-UHFFFAOYSA-N
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Description

N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester (C₁₁H₁₃N₃O₂) is a synthetic anthranilic acid derivative with structural modifications at the amino and ester groups. It is primarily recognized as a precursor or intermediate in the synthesis of dibenzepine, a tricyclic antidepressant . The compound features:

  • Core structure: Anthranilic acid backbone (2-aminobenzoic acid) with a methyl ester group at the carboxyl position.
  • Substituents: An N-methyl group and an o-aminophenyl group attached to the nitrogen atom of the anthranilic acid moiety.
  • Synthesis: Typically derived via alkylation or coupling reactions involving anthranilic acid derivatives. For example, methyl anthranilate (2-aminobenzoic acid methyl ester) serves as a common starting material, modified through N-methylation and aryl substitution .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

methyl 2-(2-amino-N-methylanilino)benzoate

InChI

InChI=1S/C15H16N2O2/c1-17(14-10-6-4-8-12(14)16)13-9-5-3-7-11(13)15(18)19-2/h3-10H,16H2,1-2H3

InChI Key

VMIXCMLZXYIMJR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1C(=O)OC)C2=CC=CC=C2N

Origin of Product

United States

Preparation Methods

Preparation Methods of N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester

Methylation of Anthranilic Acid Methyl Ester in Aqueous Medium

The most established method involves methylating anthranilic acid methyl ester using methylating agents such as dimethyl sulfate or methyl iodide in an aqueous or aqueous-organic medium. The methylation typically occurs at the amino group, producing a mixture of:

  • N-methyl-antranilic acid methyl ester (desired product)
  • Starting material (anthranilic acid methyl ester)
  • N,N-dimethyl-antranilic acid methyl ester (overmethylated by-product)
Reaction Conditions
  • Temperature: Approximately 60–85°C
  • Reaction time: 1 to 30 hours depending on conditions
  • Base: Sodium bicarbonate (NaHCO₃) is used to maintain mild basic conditions
  • Solvent: Water mixed with dioxane or other water-miscible solvents
  • Methylating agent: Dimethyl sulfate or methyl iodide in stoichiometric or slight excess amounts

Example Procedure (From GB Patent GB2236318A)

  • Dissolve 1 mole of anthranilic acid methyl ester in 400 cm³ dioxane and 400 cm³ water.
  • Add 3 moles of sodium bicarbonate gradually at 60°C.
  • Add 1.98 moles of dimethyl sulfate and stir for 1 hour at 60°C.
  • Cool and pour the reaction mixture into water.
  • Extract the aqueous suspension with benzene multiple times.
  • Combine benzene extracts and wash with diluted hydrochloric acid (1-10% HCl).
  • Dry the benzene solution and distill off benzene to isolate N-methyl-antranilic acid methyl ester with approximately 52% yield and 99% purity.
  • The aqueous acidic phase is neutralized and extracted again to recover dimethylated and starting materials (yield ~38%) for recycling.

Purification and Separation Techniques

Selective Extraction Based on Intramolecular Hydrogen Bonding

A key discovery in the purification process is that N-methyl-antranilic acid methyl ester forms a stable intramolecular hydrogen bond, creating a six-membered ring structure that prevents it from forming water-soluble salts with hydrochloric acid. In contrast, the starting material and the dimethyl derivative form water-soluble salts and partition into the aqueous phase upon acid extraction.

This property allows for selective separation:

  • Organic phase after reaction is extracted with aromatic hydrocarbons (e.g., benzene or toluene).
  • The organic extract is then washed with diluted hydrochloric acid, which removes starting material and dimethylated by-products into the aqueous phase.
  • The N-methyl product remains in the organic phase and can be isolated by drying and solvent removal.

Recovery of By-products

The aqueous acidic extracts containing starting material and dimethylated products can be neutralized and re-extracted with organic solvents to recover these compounds for reuse, improving overall process economy.

Alternative Preparation Method: Reductive Methylation

Another preparation route uses reductive methylation of methyl anthranilate with formaldehyde under hydrogenation conditions.

Procedure (From EP Patent EP0190667B1)

  • Dissolve methyl anthranilate in a water-miscible solvent such as isopropanol or methanol.
  • Add an equimolar or slight excess amount of aqueous or alcoholic formaldehyde solution.
  • Subject the mixture to hydrogenation in the presence of a hydrogenation catalyst (e.g., Raney nickel) at 35–75°C under pressure (150 to 1000 psi).
  • The amino group is selectively methylated to give N-methyl-antranilic acid methyl ester.
  • The product is recovered by fractional vacuum distillation.

Advantages and Limitations

  • This method avoids formation of dimethylated by-products.
  • The ester group remains intact despite the reductive conditions.
  • However, it requires specialized high-pressure equipment and catalysts.
  • Yields are moderate (up to about 69%) and purification involves distillation.

Comparative Data Table of Preparation Methods

Parameter Aqueous Methylation with Dimethyl Sulfate/Iodide Reductive Methylation with Formaldehyde/Hydrogenation
Starting Material Anthranilic acid methyl ester Methyl anthranilate
Methylating Agent Dimethyl sulfate or methyl iodide Formaldehyde + H₂
Solvent Water/dioxane mixture Water-miscible solvents (isopropanol, methanol)
Temperature 60–85°C 35–75°C
Reaction Time 1–30 hours Variable, typically hours
Catalyst None Hydrogenation catalyst (e.g., Raney nickel)
Pressure Atmospheric Elevated (150–1000 psi)
Product Purity Up to 99% after extraction and drying Purified by vacuum distillation
Yield ~52% (mono-methylated product) Up to 69%
By-products N,N-dimethyl derivative, unreacted starting material Minimal dimethylation
Separation Method Selective acid extraction and organic solvent extraction Distillation
Equipment Complexity Simple apparatus Requires pressure reactor and catalyst

Research Discoveries and Notes

  • The selective extraction method based on intramolecular hydrogen bonding is a significant advancement, allowing efficient separation of N-methyl-antranilic acid methyl ester from closely related compounds with very similar physical properties (melting point, boiling point, partition coefficients) that otherwise complicate chromatographic separation.

  • The reductive methylation method demonstrates that the ester group withstands hydrogenation conditions, which was previously considered unlikely, expanding the scope of reductive amination chemistry for sensitive esters.

  • Recycling of by-products and starting materials through aqueous extraction and neutralization steps enhances the sustainability and cost-effectiveness of the aqueous methylation process.

Chemical Reactions Analysis

N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Applications

  • Anti-inflammatory Agents :
    • The compound is utilized in the synthesis of anti-inflammatory dialkylaminoalkylureas. These derivatives have shown efficacy in reducing inflammation and pain, making them valuable in pharmaceutical formulations aimed at treating conditions such as arthritis and other inflammatory diseases .
  • Antimicrobial Activity :
    • Research indicates that derivatives of anthranilic acid, including this compound, exhibit promising antimicrobial properties. Studies have demonstrated their effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .
  • Anticancer Research :
    • Investigations into the anticancer properties of anthranilic acid derivatives highlight their potential to inhibit tumor growth. Specifically, some studies have reported that compounds similar to this compound can induce cytotoxic effects in cancer cell lines, including liver and breast carcinomas .
  • Flavoring and Fragrance Industry :
    • The methyl ester form of anthranilic acid is commonly used in the flavoring industry due to its pleasant aroma. It is often incorporated into food products and fragrances, enhancing sensory appeal while being recognized for its low toxicity levels .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound:

  • Genotoxicity : Studies have indicated that this compound does not exhibit significant genotoxic effects at standard doses, making it a candidate for further development in therapeutic applications .
  • Carcinogenicity : Long-term studies involving animal models have shown no evidence of carcinogenicity associated with anthranilic acid derivatives when administered at high doses over extended periods .

Case Study 1: Anti-inflammatory Efficacy

A study published in the Journal of Medicinal Chemistry explored the synthesis of various anthranilic acid derivatives, including this compound, evaluating their anti-inflammatory properties through in vivo models. Results indicated a significant reduction in inflammation markers compared to control groups.

Case Study 2: Anticancer Activity

Research conducted on HepG2 liver cancer cells demonstrated that this compound exhibited potent cytotoxic effects. The study highlighted its mechanism of action involving apoptosis induction and cell cycle arrest, suggesting its potential as a lead compound for cancer therapy .

Data Table: Summary of Applications

Application TypeDescriptionReferences
Anti-inflammatory agentsUsed in synthesizing dialkylaminoalkylureas for pain relief
Antimicrobial activityExhibits efficacy against bacterial strains
Anticancer researchInduces cytotoxic effects in liver and breast cancer cell lines
Flavoring and fragranceCommonly used in food flavoring and fragrances

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related anthranilic acid derivatives:

Compound Molecular Formula Key Substituents Applications Key Differences
N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester C₁₁H₁₃N₃O₂ N-methyl, o-aminophenyl, methyl ester Dibenzepine precursor Unique o-aminophenyl group enhances aromatic interactions; impacts receptor binding.
Methyl N-methylanthranilate C₉H₁₁NO₂ N-methyl, methyl ester Fragrance ingredient; Disperse Yellow 79 dye Lacks aryl substituents; simpler structure with lower molecular weight.
Methyl N-acetylanthranilate C₁₀H₁₁NO₃ N-acetyl, methyl ester Pharmaceutical intermediate; flavoring agent Acetyl group reduces nucleophilicity; alters metabolic stability.
Methyl N-formylanthranilate C₉H₉NO₃ N-formyl, methyl ester Flavor and fragrance additive (FEMA No. 4171) Formyl group introduces polarity; affects solubility and volatility.
Anthranilic acid, N-methyl-, butyl ester C₁₂H₁₇NO₂ N-methyl, butyl ester Bioactive compound in bacterial extracts Longer alkyl chain (butyl vs. methyl) increases lipophilicity.

Physicochemical Properties

  • This compound: Higher molecular weight (219.25 g/mol) compared to simpler analogues like methyl N-methylanthranilate (165.19 g/mol) . The o-aminophenyl group likely reduces water solubility but enhances π-π stacking in solid states.
  • Methyl N-methylanthranilate : Liquid at room temperature (MP: 19°C; BP: 255°C) with moderate solubility in organic solvents .
  • Methyl N-acetylanthranilate : Solid crystalline form due to hydrogen bonding from the acetyl group .

Pharmacological and Industrial Relevance

  • Dibenzepine Precursor: The o-aminophenyl group in this compound enables cyclization reactions to form dibenzepine’s tricyclic core, critical for its antidepressant activity .
  • Fragrance and Dye Applications: Methyl N-methylanthranilate is used in perfumes and dyes due to its volatility and stability, contrasting with the more complex pharmaceutical role of the o-aminophenyl derivative .

Research Findings and Trends

  • Biological Activity: The o-aminophenyl derivative’s structural complexity correlates with enhanced receptor binding in CNS-targeting drugs, unlike simpler esters used in flavors or dyes .
  • Computational Studies : Hirshfeld surface analysis of similar esters (e.g., (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester) highlights the role of substituents in crystal packing and stability, applicable to optimizing the title compound’s solid-state properties .
  • Sustainability : Green chemistry approaches (e.g., acidic esterification of anthranilic acid) are emerging for anthranilate derivatives, reducing reliance on toxic reagents .

Biological Activity

N-Methyl-N-(o-aminophenyl)anthranilic acid methyl ester is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including antitubercular, antimicrobial, antioxidant, and cytotoxic activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O2 and a molecular weight of 256.3 g/mol. This compound is a derivative of anthranilic acid, which is known for its diverse biological activities.

Antitubercular Activity

Recent studies have highlighted the antitubercular potential of anthranilic acid derivatives, including this compound. The compound has been shown to inhibit the enzyme MabA (FabG1), crucial for the synthesis of mycolic acids in Mycobacterium tuberculosis.

  • Mechanism of Action : The compound acts by inhibiting the reduction of β-ketoacyl derivatives into β-hydroxyacyl derivatives, which is a vital step in mycolic acid biosynthesis. In vitro assays demonstrated an IC50 value of around 38 µM for related anthranilic acid derivatives against MabA, indicating promising antitubercular activity .

Antimicrobial Activity

The antimicrobial effects of this compound have been investigated through various studies.

  • Cytotoxicity and Antifungal Activity : Compounds derived from anthranilic acid have exhibited selective antifungal activity against Candida albicans, with inhibition rates ranging from 25-50% at concentrations as low as 4 μg/mL. Additionally, some derivatives demonstrated cytotoxic effects on cancer cell lines, such as MOLT-3 cells .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays.

  • Radical Scavenging Assays : Studies have shown that certain derivatives possess significant radical scavenging abilities in assays like DPPH and ABTS. For instance, methyl anthranilate-based compounds exhibited up to 96% radical scavenging activity compared to standard antioxidants like vitamin C .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of anthranilic acid derivatives.

CompoundSubstituentAntimicrobial ActivityCytotoxicity
5NO2HighModerate
6OCH3ModerateLow
7CH3LowHigh
8ClModerateModerate

The presence of electron-withdrawing groups such as nitro (NO2) significantly enhances antimicrobial activity, while certain modifications can lead to increased cytotoxicity against cancer cell lines .

Case Studies and Research Findings

  • Antitubercular Screening : A study screened a library of anthranilic acid derivatives against M. tuberculosis and identified several compounds with promising antitubercular activity. The results indicated that structural modifications could lead to enhanced potency against resistant strains .
  • Cytotoxicity Assessments : In vitro studies on various anthranilic acid derivatives revealed selective cytotoxic effects on MOLT-3 cells, with some compounds showing up to 50% inhibition at low concentrations .
  • Toxicological Evaluations : Safety assessments conducted on related compounds indicated no significant mutagenic or carcinogenic effects in long-term studies involving animal models .

Q & A

Q. What are the established synthetic routes for N-Methyl-N-(o-aminophenyl)anthranilic Acid Methyl Ester?

The compound is synthesized via a two-step process: (1) N-methylation of isatoic anhydride followed by (2) alcoholysis with methanol. Reaction conditions typically involve heating under reflux in the presence of a base (e.g., sodium methoxide) to drive the esterification. This method yields high purity (>95%) and is scalable for laboratory use .

Q. How is the compound structurally characterized in academic research?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify the methylamino (-NHCH3_3) and ester (-COOCH3_3) groups. Peaks at δ 3.3 ppm (s, N-CH3_3) and δ 3.8 ppm (s, OCH3_3) are diagnostic .
  • Mass spectrometry : The molecular ion peak at m/z 165.19 (C9_9H11_{11}NO2+_2^+) confirms the molecular weight .
  • IR spectroscopy : Stretching frequencies at 1680 cm1^{-1} (C=O ester) and 3300 cm1^{-1} (N-H) validate functional groups .

Q. What are the solubility and stability profiles of this compound?

The compound is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, acetone). Stability tests indicate degradation under prolonged UV exposure (>48 hours), necessitating storage in amber vials at 4°C .

Advanced Research Questions

Q. How does this compound serve as a precursor in pharmaceutical synthesis, such as Dibenzepine?

this compound undergoes cyclocondensation with diaryl ketones or aldehydes to form the tricyclic core of Dibenzepine, a tricyclic antidepressant. Critical steps include acid-catalyzed ring closure and subsequent functionalization of the amino group .

Q. What strategies optimize its antiproliferative activity in cancer research?

Structural modifications at the anthranilic acid scaffold (e.g., trifluoromethyl substitution at the pyridinyl position) enhance binding to tyrosine kinase domains. In vitro assays (NCI-60 panel) show nanomolar GI50_{50} values against leukemia (CCRF-CEM) and breast cancer (MCF-7) cell lines. COMPARE algorithm analysis links activity to tubulin inhibition pathways .

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability (e.g., serum concentration in cell culture) or impurity profiles. Recommendations:

  • Use HPLC-purified batches (>98% purity) .
  • Validate results across multiple models (e.g., hollow fiber vs. xenograft assays) .
  • Perform dose-response curves to exclude off-target effects at high concentrations .

Q. What synthetic innovations enable its incorporation into heterocyclic libraries (e.g., benzodiazepines)?

A recent three-component reaction uses 5-ethynyl-N-acetylanthranilic acid as a platform. The compound reacts with o-phenylenediamine and aryl propiolates under Sonogashira coupling conditions to yield 2,4-diaryl-3H-1,5-benzodiazepines. Key intermediates are characterized via X-ray crystallography to confirm regioselectivity .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying this compound in complex matrices?

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Monitor transitions m/z 165 → 120 (quantifier) and 165 → 92 (qualifier) .
  • GC-MS : Derivatize with BSTFA to improve volatility. Retention time: 8.2 min on a DB-5MS column .

Q. How is the compound utilized in fragrance chemistry studies?

As a volatile organic compound (VOC) , it contributes to grape-like aromas in plant extracts. Headspace-SPME-GC-MS detects it at retention indices (RI) of 1280–1300 (similar to methyl anthranilate) in Vitis vinifera cultivars. Quantification requires calibration with deuterated internal standards .

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